![molecular formula C7H8OS2 B14208258 2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine CAS No. 825651-60-3](/img/structure/B14208258.png)
2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . This reaction leads to the formation of the oxathiine ring through an intermolecular cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
化学反应分析
Types of Reactions
2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring structure.
科学研究应用
2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
相似化合物的比较
Similar Compounds
2,3-Dihydro-1,4-benzoxathiine: This compound shares a similar ring structure but with a benzene ring instead of a thiophene ring.
2,3-Dihydrothieno[3,4-b][1,4]dioxine: This compound has an oxygen atom in place of the sulfur atom in the oxathiine ring.
Uniqueness
2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
825651-60-3 |
|---|---|
分子式 |
C7H8OS2 |
分子量 |
172.3 g/mol |
IUPAC 名称 |
2-methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine |
InChI |
InChI=1S/C7H8OS2/c1-5-2-10-7-4-9-3-6(7)8-5/h3-5H,2H2,1H3 |
InChI 键 |
IKFBZVKXPCCBKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CSC2=CSC=C2O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



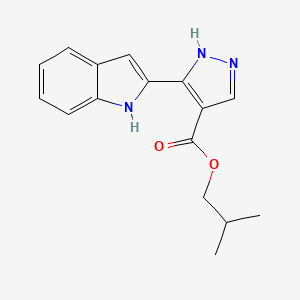
![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)
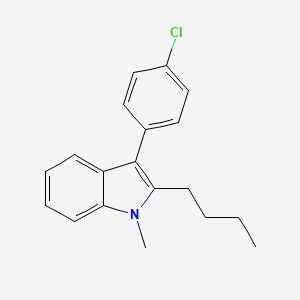
![n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide](/img/structure/B14208191.png)
![Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]-](/img/structure/B14208194.png)
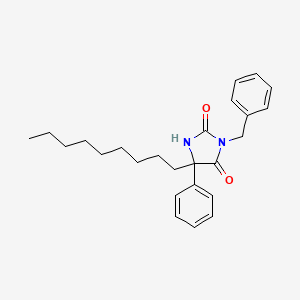

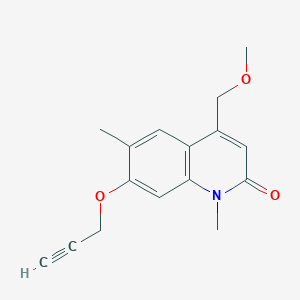
![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)
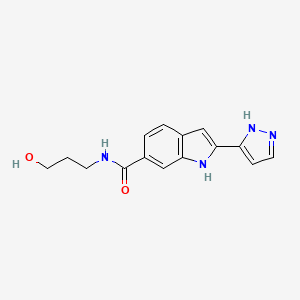
![Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate](/img/structure/B14208234.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14208242.png)
